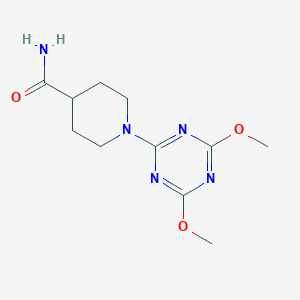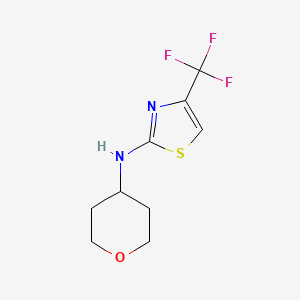
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is an organic compound that belongs to the class of triazine derivatives. It is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. This compound is often used as a coupling agent in organic synthesis due to its ability to activate carboxylic acids.
作用機序
Target of Action
The compound 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is a highly effective coupling reagent . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as condensation. It mediates amidation reactions in alcohol and aqueous solutions . This involves the conversion of carboxylic acids to the corresponding amides . The compound can also be used for the preparation of esters .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides and esters. It facilitates the condensation of carboxylic acids and amines to form corresponding amides . It can also mediate the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
The compound’s solubility in alcohol and aqueous solutions suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of amides or esters from carboxylic acids . The by-product of the reaction with DMTMM, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (HO-MDT), is highly water-soluble and can be easily removed from the main reaction product .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and atmospheric conditions. The reactions can be performed in one step at room temperature and under atmospheric conditions . The compound is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine-4-carboxamide. The reaction typically occurs in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran. The reaction conditions often involve room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide primarily undergoes substitution reactions. It is commonly used in amide coupling reactions where it activates carboxylic acids to form amides. It can also participate in esterification reactions to form esters from carboxylic acids and alcohols .
Common Reagents and Conditions:
Amide Coupling: The compound reacts with carboxylic acids and amines in the presence of a base like N-methylmorpholine in tetrahydrofuran.
Esterification: The compound reacts with carboxylic acids and alcohols in solvents such as methanol, ethanol, or isopropyl alcohol.
Major Products:
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
科学的研究の応用
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis, particularly in the formation of amides and esters.
Medicine: Utilized in the development of pharmaceutical compounds, especially those involving amide linkages.
Industry: Applied in the production of polymers and other materials that require amide or ester linkages.
類似化合物との比較
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling agent.
Uniqueness: this compound is unique due to its specific structure that allows it to efficiently activate carboxylic acids for amide and ester formation. Its ability to function under mild reaction conditions and its high reactivity make it a valuable compound in organic synthesis .
特性
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-18-10-13-9(14-11(15-10)19-2)16-5-3-7(4-6-16)8(12)17/h7H,3-6H2,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUADVGLFHBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6453621.png)
![9-methyl-6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-9H-purine](/img/structure/B6453633.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6453638.png)
![4-[(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]quinoline](/img/structure/B6453642.png)
![1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6453649.png)

![6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6453681.png)
![1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B6453685.png)
![5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6453692.png)
![4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453700.png)
![4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453709.png)
![2-[4-(pyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453713.png)
![N-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6453721.png)
![4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453724.png)
